![molecular formula C7H5NS B153571 Thieno[2,3-c]pyridine CAS No. 272-12-8](/img/structure/B153571.png)
Thieno[2,3-c]pyridine
Overview
Description
Thieno[2,3-c]pyridine is a bicyclic heteroaromatic compound that combines a thiophene ring fused to a pyridine ringThe presence of both sulfur and nitrogen atoms in the ring system allows for diverse chemical reactivity and biological interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thieno[2,3-c]pyridine can be synthesized through various methods. One common approach involves the cyclization of 2-aminothiophenes with α,β-unsaturated carbonyl compounds under acidic conditions. Another method includes the reaction of thiophene-2-carboxylic acid derivatives with ammonia or primary amines, followed by cyclization .
Industrial Production Methods: Industrial production of this compound often involves the use of high-temperature and high-pressure conditions to ensure efficient cyclization. Catalysts such as palladium or platinum may be employed to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens, alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, alkylated, and acylated this compound derivatives.
Scientific Research Applications
Anticancer Applications
Thieno[2,3-c]pyridine derivatives have been extensively studied for their anticancer properties. Several compounds within this class have demonstrated efficacy against various cancer cell lines.
- Mechanism of Action : Many this compound derivatives act by inhibiting specific enzymes involved in cancer cell proliferation. For example, they have been shown to inhibit phosphoinositide-specific phospholipase C (pi-PLC), which is implicated in tumor growth and metastasis .
-
Case Studies :
- A study highlighted a new thieno[2,3-b]pyridine compound that exhibited significant antiproliferative activity against triple-negative breast cancer cells at nanomolar concentrations .
- Another investigation reported that a series of this compound derivatives showed promising cytotoxic effects against human prostate adenocarcinoma (PC3), adenocarcinomic human alveolar basal epithelial (A549), and human colorectal carcinoma (HCT116) cell lines .
Anti-inflammatory Properties
This compound has also been recognized for its anti-inflammatory effects. Various derivatives have been developed to target inflammatory pathways.
- Therapeutic Applications :
- Certain this compound compounds have been identified as selective inhibitors of kinases involved in inflammatory responses. These compounds can potentially treat conditions characterized by chronic inflammation .
- Research indicates that these derivatives can inhibit the growth of solid tumors while simultaneously reducing inflammation in surrounding tissues .
Other Therapeutic Uses
Beyond oncology and inflammation, this compound has shown potential in several other therapeutic areas:
- Diabetes Management : Some derivatives have been reported as effective inhibitors of hepatic gluconeogenesis, making them candidates for type 2 diabetes treatment .
- Antimicrobial Activity : Recent studies suggest that modifications to the this compound scaffold can enhance antimicrobial properties, making these compounds useful in combating bacterial infections .
Summary Table of Applications
Mechanism of Action
The mechanism of action of thieno[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways involved in disease processes .
Comparison with Similar Compounds
- Thieno[3,2-b]pyridine
- Thieno[3,4-b]pyridine
- Pyridine
Comparison: Thieno[2,3-c]pyridine is unique due to its specific fusion pattern of the thiophene and pyridine rings, which imparts distinct electronic properties and reactivity. Compared to thieno[3,2-b]pyridine and thieno[3,4-b]pyridine, this compound exhibits different biological activities and chemical reactivity due to the position of the sulfur and nitrogen atoms in the ring system .
Biological Activity
Thieno[2,3-c]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its therapeutic potential, structure-activity relationships (SAR), and relevant case studies.
Overview of this compound
This compound is part of a broader class of thienopyridines, which are characterized by a fused thiophene and pyridine ring structure. This compound has been associated with various pharmacological effects, including anti-inflammatory, anticancer, and antiviral activities. Notably, it serves as a core structure in several clinically approved drugs such as ticlopidine and clopidogrel, which are used as platelet aggregation inhibitors.
1. Anticancer Activity
Recent studies have demonstrated that this compound derivatives exhibit significant anticancer properties. For instance:
- A series of benzothieno[2,3-c]pyridines were synthesized and evaluated for their anticancer activity against various cell lines. Compound 5c showed potent growth inhibition with an IC50 ranging from 4 nM to 37 µM across multiple cancer types, including prostate and breast cancers .
- Another study identified novel thieno[2,3-b]pyridine derivatives as hepatitis C virus (HCV) inhibitors with promising in vitro efficacy (EC50 values between 3.3 µM and 4.5 µM) without notable cytotoxicity .
2. Anti-inflammatory Activity
This compound compounds have also been investigated for their anti-inflammatory effects:
- Certain derivatives have shown potential as anti-inflammatory agents in treating conditions like arthritis and bone resorption disorders. These compounds inhibit key inflammatory pathways and demonstrate promising therapeutic profiles .
3. Antiviral Activity
The antiviral potential of this compound has been explored extensively:
- Compounds derived from this scaffold have been reported to possess activity against various viral targets, including HCV. The mechanism of action often involves the disruption of viral replication processes or inhibition of viral enzymes .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Modifications at specific positions on the this compound ring can significantly influence its pharmacological properties. For example, substituents at the C2 and C3 positions have been linked to enhanced inhibitory activity against various biological targets such as IκB kinase and LIM domain kinase 1 (LIMK1) .
- The introduction of additional rings or functional groups can further enhance potency and selectivity for specific receptors or enzymes.
Case Study 1: Anticancer Screening
A comprehensive screening conducted by the National Cancer Institute (NCI) evaluated several this compound derivatives against a panel of cancer cell lines. Compound 5c was highlighted for its remarkable efficacy in inhibiting prostate cancer cell lines with an IC50 value significantly lower than standard treatments like abiraterone .
Case Study 2: Hepatitis C Virus Inhibition
In a study focused on HCV treatment alternatives, researchers identified a new class of thieno[2,3-b]pyridine derivatives that demonstrated effective viral inhibition in vitro. The lead compounds exhibited low cytotoxicity while maintaining strong antiviral activity, suggesting their potential as therapeutic agents against HCV infections .
Data Tables
Compound | Activity Type | IC50/EC50 (µM) | Notes |
---|---|---|---|
Compound 5c | Anticancer | 4 - 37 | Broad-spectrum activity across cell lines |
Compound 12c | HCV Inhibition | 3.3 | High selectivity index |
Compound II | Anti-inflammatory | Not specified | Potential use in arthritis treatment |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Thieno[2,3-c]pyridine derivatives, and how do reaction conditions influence yield?
this compound derivatives are typically synthesized via cyclization reactions or modifications of precursor heterocycles. For example, ZnO nanoparticles catalyze the formation of thienopyridine derivatives under solvent-free conditions, achieving yields >80% by promoting regioselectivity and reducing side reactions . Key variables include temperature (e.g., 200°C for formamide-mediated cyclization ), solvent choice (polar aprotic solvents enhance electrophilic substitution), and catalyst type. NMR and HRMS are critical for verifying structural integrity post-synthesis .
Q. How should this compound be stored to maintain stability, and what degradation pathways are observed?
The compound requires storage under inert atmospheres (argon/nitrogen) at room temperature, protected from light to prevent photochemical decomposition. Hydrolysis of the thiophene ring or oxidation at sulfur/nitrogen sites are common degradation pathways. Stability studies recommend periodic purity checks via HPLC or GC-MS, especially after prolonged storage .
Q. What analytical techniques are essential for characterizing this compound derivatives?
- Structural confirmation : 1D/2D NMR (e.g., DEPT for carbon hybridization) and HRMS for molecular ion validation .
- Crystallography : X-ray diffraction resolves π-stacking interactions in fused-ring systems .
- Thermal stability : TGA/DSC identifies decomposition thresholds (>200°C in most cases) .
Advanced Research Questions
Q. How do substituent modifications on this compound impact biological activity, and what assays validate these effects?
Substituents at positions 2, 3, and 7 modulate activity:
- Electron-withdrawing groups (e.g., Cl at C7) : Enhance kinase inhibition (e.g., KDR kinase IC₅₀ = 12 nM) by altering ATP-binding pocket interactions .
- Aryloxy groups : Improve selectivity for adenosine receptors (e.g., A1 Ki = 0.38 nM vs. A2A Ki = 1.82 nM) .
Validation involves in vitro cytotoxicity assays (MTT on multidrug-resistant cell lines) and in silico docking (AutoDock Vina for binding affinity predictions) .
Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound derivatives?
Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). For example:
- Sensitive vs. resistant cells : Derivatives with cyclopropyl groups show 10-fold higher IC₅₀ in multidrug-resistant KB-V1 cells compared to parental KB-3-1 lines .
- Dose-response variability : Use standardized protocols (e.g., NCI-60 panel) and replicate studies with orthogonal assays (e.g., apoptosis markers like caspase-3) .
Q. What computational strategies are employed to design this compound-based therapeutics?
- QSAR modeling : Correlates substituent electronegativity with IC₅₀ values (R² > 0.85 for kinase inhibitors) .
- MD simulations : Assess binding pocket flexibility over 100-ns trajectories (e.g., for Lck tyrosine kinase) .
- ADMET prediction : SwissADME evaluates logP (<3.5 for blood-brain barrier penetration) and CYP450 inhibition risks .
Q. How are this compound derivatives applied in materials science, and what performance metrics are critical?
In OLEDs, this compound-gold(III) complexes exhibit:
- Emission tunability : λmax shifts from 560 nm (yellow) to 620 nm (red) with extended π-conjugation .
- Operational stability : Devices with this compound moieties show 1,000-hour lifetimes at 100 cd/m², outperforming thieno[3,2-c] analogs by 3 orders of magnitude .
Methodological Notes
- Synthetic Optimization : Screen catalysts (e.g., Pd/C vs. nano-ZnO) under microwave irradiation to reduce reaction times .
- Data Reproducibility : Share raw spectra (NMR, HRMS) via repositories like Zenodo for peer validation .
- Controlled Experiments : Include GTP shifts in receptor binding assays to confirm allosteric mechanisms .
Properties
IUPAC Name |
thieno[2,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c1-3-8-5-7-6(1)2-4-9-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQBPBMIAFIRIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181662 | |
Record name | Thieno(2,3-c)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272-12-8 | |
Record name | Thieno[2,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=272-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno(2,3-c)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thieno[2,3-c]pyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thieno(2,3-c)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thieno[2,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Thieno(2,3-c)pyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2A49UZQ9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.